L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine

Description

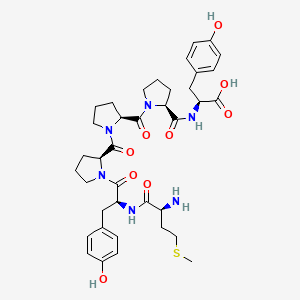

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine (CAS: 158155-21-6) is a hexapeptide with the molecular formula C₃₈H₅₀N₆O₉S and a molecular weight of 766.9034 g/mol . Its sequence includes methionine (Met), tyrosine (Tyr), three consecutive prolines (Pro), and a terminal tyrosine. Key physicochemical properties include:

- Hydrogen bond donors: 6

- Hydrogen bond acceptors: 11

- Polar surface area (PSA): 248 Ų

- Rotatable bonds: 15

- XLogP: -0.2 (indicating moderate hydrophilicity) .

The three consecutive proline residues introduce structural rigidity, as proline’s cyclic side chain restricts conformational flexibility. This feature may influence interactions with biological targets or solubility in aqueous environments.

Properties

CAS No. |

158155-21-6 |

|---|---|

Molecular Formula |

C38H50N6O9S |

Molecular Weight |

766.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C38H50N6O9S/c1-54-20-16-27(39)33(47)40-28(21-23-8-12-25(45)13-9-23)35(49)43-18-3-6-31(43)37(51)44-19-4-7-32(44)36(50)42-17-2-5-30(42)34(48)41-29(38(52)53)22-24-10-14-26(46)15-11-24/h8-15,27-32,45-46H,2-7,16-22,39H2,1H3,(H,40,47)(H,41,48)(H,52,53)/t27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

UBJVONHSINYSFK-JNRWAQIZSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions include oxidized methionine, reduced peptides, and substituted peptides with various functional groups.

Scientific Research Applications

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine exhibits various biological activities due to its composition. The presence of methionine, tyrosine, and proline allows it to interact with several biological pathways:

- Signaling Molecules : Peptides like this one often function as signaling molecules, influencing cellular responses and physiological processes.

- Neurotransmitter Precursor : Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in peptides due to their specificity and efficacy. This compound can be utilized in several ways:

- Cognitive Enhancement : Research indicates that tyrosine administration can improve cognitive performance under stress or demanding conditions . This suggests potential applications in developing supplements for cognitive enhancement.

- Antidepressant Effects : As a precursor to neurotransmitters, this peptide may play a role in antidepressant therapies, particularly for conditions characterized by low dopamine levels .

Cosmetic Applications

Given the role of tyrosine in melanin production, this peptide could find applications in the cosmetic industry:

- Skin Pigmentation : L-Tyrosine has been shown to stimulate melanin synthesis, which could be beneficial in formulations aimed at enhancing skin pigmentation or treating conditions like vitiligo .

Nutraceutical Applications

This compound may also serve as an ingredient in dietary supplements:

- Stress Response Support : By enhancing neurotransmitter levels, it might help individuals manage stress more effectively, making it a candidate for stress-relief supplements .

- Muscle Recovery : Due to its amino acid profile, it can support muscle recovery post-exercise, contributing to overall athletic performance.

Research and Development

Ongoing research into the properties and effects of this compound is crucial for understanding its full potential. Notable studies include:

Mechanism of Action

The mechanism of action of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine with structurally related peptides derived from the provided evidence:

Structural and Functional Insights:

Proline Arrangement: The target compound’s triple proline sequence (Pro-Pro-Pro) distinguishes it from others, such as the tripeptide in or the glycine-containing compound in . Proline-rich regions are known to influence protein-protein interactions and structural stability .

Amino Acid Composition: The presence of methionine (sulfur-containing) and tyrosine (aromatic) in the target peptide may enhance redox activity or π-π stacking interactions, unlike compounds with alanine (e.g., ) or valine (e.g., ).

Hydrophobicity vs. Hydrophilicity :

- The target’s XLogP (-0.2) suggests it is more hydrophilic than peptides with bulky hydrophobic residues (e.g., ), but less hydrophilic than shorter peptides like .

Research Findings and Implications

- Synthetic Challenges : While discusses synthetic methods for a structurally unrelated compound, the target’s three prolines likely require specialized coupling techniques to avoid steric hindrance during solid-phase synthesis.

- Comparative Solubility : The target’s moderate PSA (248 Ų) and XLogP (-0.2) imply better aqueous solubility than highly hydrophobic peptides (e.g., ), but inferior to polar peptides like .

Biological Activity

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is a complex peptide composed of the amino acids methionine, tyrosine, and proline. The unique arrangement of these amino acids, particularly the presence of multiple proline residues, influences its biological activity and stability. This article explores the biological activities, mechanisms of action, and potential applications of this peptide based on diverse scientific literature.

Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 746.9 g/mol. The structural integrity of this peptide is crucial for its biological functions, as it determines how the molecule interacts with biological systems.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : Similar to other tyrosine-containing peptides, it may scavenge free radicals due to the phenolic nature of tyrosine, contributing to cellular protection against oxidative stress .

- Neuroprotective Effects : Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine. Thus, this peptide may influence neurotransmitter synthesis and offer neuroprotective benefits .

- Modulation of Protein Interactions : The proline residues can facilitate unique conformations that enhance binding interactions with various proteins, potentially affecting signaling pathways .

The mechanisms through which this compound exerts its effects include:

- Receptor Binding : The peptide may bind to specific receptors involved in neurotransmission or cellular signaling, modulating their activity.

- Enzyme Interaction : It can serve as a substrate or inhibitor for enzymes, influencing metabolic pathways.

- Peptide Hormone Activity : Similar peptides are known to act as hormones or signaling molecules, potentially regulating physiological processes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of related peptides:

- A study focusing on dipeptides containing tyrosine demonstrated that L-Prolyl-L-Tyrosine significantly increased ATP availability in CHO cells, suggesting enhanced metabolic activity and potential applications in biopharmaceutical production .

- Another investigation into tyrosinase inhibitors identified cyclo(l-Pro-l-Tyr) as a competitive inhibitor, indicating that similar structures may possess significant enzyme modulation capabilities .

Case Study 1: Neuroprotective Properties

In a study examining the effects of tyrosine-rich peptides on cognitive function in animal models, it was found that supplementation with L-Tyrosyl-containing peptides improved memory retention and reduced neurodegeneration markers. This suggests potential therapeutic applications for cognitive disorders.

Case Study 2: Antioxidant Effects

Research on antioxidant peptides revealed that those containing tyrosine exhibited significant radical scavenging activity. This was quantified using DPPH assays, showing that L-Methionyl-L-tyrosyl-L-prolyl peptides could effectively reduce oxidative stress in vitro.

Comparative Analysis

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| L-Tyrosylglycylglycyl-L-methionyl | Contains multiple glycine residues | Involved in opioid signaling |

| L-Prolyl-L-alanyl-L-methionyl | Contains alanine instead of tyrosine | Different biological activity profile |

| Cyclo(l-Pro-l-Tyr) | Cyclic structure with proline and tyrosine | Inhibits tyrosinase activity |

Q & A

Q. What are the validated methodologies for synthesizing L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine, and how do they address challenges in peptide chain assembly?

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu protection strategies to ensure sequential coupling. The repetitive proline residues (L-prolyl-L-prolyl-L-prolyl) pose steric hindrance, requiring optimized coupling agents like HATU/DIPEA and extended reaction times (≥2 hours per residue). Post-synthesis, cleavage with TFA/H2O/TIS (95:2.5:2.5) and purification via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) yield >95% purity .

Q. How can researchers confirm the structural integrity of this compound, given its multiple proline residues?

Structural validation combines:

- Mass spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected m/z: ~800.9 [M+H]+).

- NMR spectroscopy: 2D NOESY for proline-rich regions to detect cis/trans isomerism and verify backbone connectivity.

- Circular dichroism (CD): Proline triplets often induce polyproline II helices, detectable via CD spectra minima at ~205 nm .

Q. What stability considerations are critical for handling and storing this peptide?

- Temperature: Store lyophilized at ≤-20°C; aqueous solutions degrade within 72 hours at 4°C due to proline-mediated aggregation.

- pH: Stability is optimal at pH 4–5. Avoid alkaline conditions (>pH 8) to prevent deamidation of asparagine/glutamine residues (if present) .

Advanced Research Questions

Q. How do conformational dynamics of the proline-rich sequence influence biological activity, and what computational tools are suitable for modeling these effects?

The polyproline II helix may modulate receptor binding or protease resistance. Molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) with explicit solvent models (TIP3P) can predict flexibility. Experimental validation via hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies solvent-protected regions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this peptide?

Discrepancies often arise from:

- Purity variance: Require batch-to-batch LC-MS validation (≥98% purity).

- Assay conditions: Standardize cell-based assays (e.g., serum-free media to avoid peptide-serum protein interactions).

- Conformational states: Pre-equilibrate peptide solutions at 4°C for 24 hours to minimize transient aggregates .

Q. How can researchers optimize in vitro assays to study this peptide’s interaction with tyrosine kinase receptors?

- Surface plasmon resonance (SPR): Immobilize receptors on CM5 chips; use peptide concentrations 0.1–10 μM in HBS-EP buffer (pH 7.4) to calculate KD.

- Fluorescence polarization (FP): Label peptide with FITC; monitor competition with unlabeled ligands.

- Negative controls: Include scrambled-sequence peptides to rule out nonspecific binding .

Q. What analytical challenges arise in quantifying this peptide in complex biological matrices, and how are they mitigated?

- Matrix effects: Use stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantification.

- Ion suppression: Optimize SPE cleanup (Oasis HLB cartridges) prior to analysis.

- Limit of detection (LOD): Achieve ~0.1 nM via MRM transitions (e.g., 801→ fragments) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C34H50N6O9S | |

| Exact Mass | 742.33 g/mol | |

| logP (Predicted) | -1.2 (ACD Labs) | |

| Hydrogen Bond Acceptors | 15 |

Q. Table 2. Recommended Analytical Conditions

| Technique | Parameters | Purpose |

|---|---|---|

| RP-HPLC | Column: C18, 5 μm, 4.6×250 mm | Purity assessment |

| Gradient: 20→50% MeCN in 30 min | ||

| HDX-MS | Deuteration time: 10 sec–24 hrs | Conformational dynamics |

| Quench: 0.8 M urea, 0.1% TFA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.